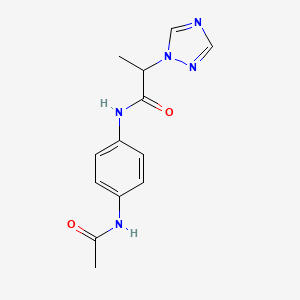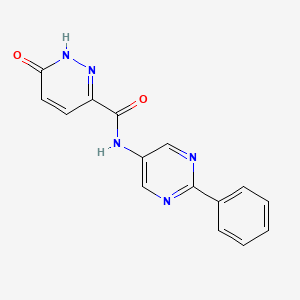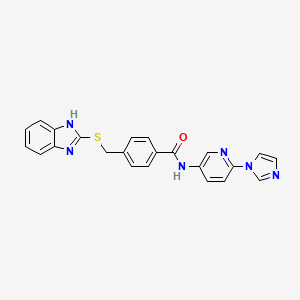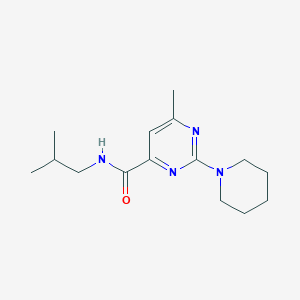![molecular formula C20H22N4O B7561768 4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine](/img/structure/B7561768.png)
4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine, also known as IPP or IPP-102, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine-102 involves its interaction with various molecular targets, including ion channels, receptors, and enzymes. This compound-102 has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This compound-102 has also been shown to interact with various receptors, including serotonin receptors, adrenergic receptors, and dopamine receptors. Additionally, this compound-102 has been shown to inhibit the activity of enzymes such as monoamine oxidase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound-102 depend on its molecular targets and the specific disease being studied. In cancer research, this compound-102 has been shown to induce apoptosis and inhibit cell proliferation. In depression and anxiety research, this compound-102 has been shown to modulate the levels of neurotransmitters such as serotonin and norepinephrine. In neuropathic pain research, this compound-102 has been shown to modulate the activity of voltage-gated sodium channels, resulting in analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine-102 is its potential therapeutic applications in various diseases. Additionally, this compound-102 has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of this compound-102 is its limited availability, which may hinder its use in lab experiments.
Orientations Futures
There are several future directions for research on 4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine-102. One direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a drug candidate for clinical trials. Additionally, further research is needed to understand the mechanism of action of this compound-102 and its interaction with molecular targets.
Méthodes De Synthèse
The synthesis of 4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine-102 involves the reaction of 4-(4-isopropylbenzoyl)piperazine with 6-(2-methylphenyl)pyrimidine-2,4-diamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation and results in the formation of this compound-102 as a white solid.
Applications De Recherche Scientifique
4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine-102 has been studied for its potential therapeutic applications in various diseases, including cancer, depression, anxiety, and neuropathic pain. In cancer research, this compound-102 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In depression and anxiety research, this compound-102 has been shown to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and norepinephrine. In neuropathic pain research, this compound-102 has been shown to have analgesic effects by modulating the activity of voltage-gated sodium channels.
Propriétés
IUPAC Name |
N-cycloheptyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-20(23-16-10-6-1-2-7-11-16)17-14-22-24-18(12-13-21-19(17)24)15-8-4-3-5-9-15/h3-5,8-9,12-14,16H,1-2,6-7,10-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPGPSDRHJJSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C3N=CC=C(N3N=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7561691.png)



![5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7561713.png)

![N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7561720.png)

![[2-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7561742.png)
![N'-[(1E)-(2,5-dimethoxyphenyl)methylene]-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetohydrazide](/img/structure/B7561750.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7561765.png)
![tert-butyl N-[(1S)-2-(5-chloro-2-methoxyanilino)-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate](/img/structure/B7561777.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7561789.png)